N-Methylation Eliminates the Carbamate N-H Donor
The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct non-methylated analog, tert-butyl (2-oxopropyl)carbamate (CAS 170384-29-9), which has one N-H donor (HBD = 1) . This structural difference is reflected in the predicted physicochemical properties: the N-methyl compound has a higher predicted boiling point of 241.9±19.0 °C at 760 mmHg and a predicted density of 1.012±0.06 g/cm³, compared to the non-methyl analog's experimentally determined melting point of 48–49 °C and boiling point of 80–85 °C at reduced pressure (0.1 Torr) . The absence of an H-bond donor in the target compound can reduce undesired intermolecular interactions, potentially improving solubility in aprotic organic solvents and simplifying chromatographic purification [1].
| Evidence Dimension | Hydrogen bond donor count and predicted/experimental physicochemical properties |
|---|---|
| Target Compound Data | HBD = 0; Predicted BP: 241.9±19.0 °C (760 mmHg); Predicted Density: 1.012±0.06 g/cm³; MW: 187.24 g/mol |
| Comparator Or Baseline | tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9): HBD = 1; Experimental MP: 48–49 °C; Experimental BP: 80–85 °C (0.1 Torr); MW: 173.21 g/mol |
| Quantified Difference | ΔHBD = -1; ΔMW = +14.03 g/mol; BP comparison not directly equivalent due to different pressure conditions |
| Conditions | Predicted using ACD/Labs or analogous software (target); experimental determination (comparator) |
Why This Matters
The absence of an N-H hydrogen bond donor directly impacts solubility, aggregation behavior, and chromatographic mobility—factors that determine whether a building block can be efficiently used in multi-step, automated, or high-throughput synthetic workflows.
- [1] Hamdach, A. et al. Novel examples of the N-methyl effect on cyclisations of N-Boc derivatives of amino alcohols. A theoretical study. Tetrahedron, 2004, 60(52), 12067-12073. View Source
